molecular formula C21H28N2O8S2 B15379151 Ethyl 2,2-bis(2-(((4-methylphenyl)sulfonyl)oxy)ethyl)hydrazinecarboxylate CAS No. 24423-61-8

Ethyl 2,2-bis(2-(((4-methylphenyl)sulfonyl)oxy)ethyl)hydrazinecarboxylate

Cat. No.: B15379151
CAS No.: 24423-61-8
M. Wt: 500.6 g/mol
InChI Key: GUTHHHIQWBRARW-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(2-(((4-methylphenyl)sulfonyl)oxy)ethyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring two 4-methylphenylsulfonyloxyethyl groups attached to the hydrazine core. This compound is structurally characterized by its sulfonate ester (-SO₂-O-) and hydrazinecarboxylate (-NH-NH-COO-) functional groups. The presence of dual sulfonate ester groups likely enhances its reactivity as a precursor for heterocyclic systems like 1,2,4-triazoles, which are pharmacologically relevant ().

Properties

CAS No.

24423-61-8

Molecular Formula

C21H28N2O8S2

Molecular Weight

500.6 g/mol

IUPAC Name

2-[(ethoxycarbonylamino)-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H28N2O8S2/c1-4-29-21(24)22-23(13-15-30-32(25,26)19-9-5-17(2)6-10-19)14-16-31-33(27,28)20-11-7-18(3)8-12-20/h5-12H,4,13-16H2,1-3H3,(H,22,24)

InChI Key

GUTHHHIQWBRARW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(CCOS(=O)(=O)C1=CC=C(C=C1)C)CCOS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Biological Activity

Ethyl 2,2-bis(2-(((4-methylphenyl)sulfonyl)oxy)ethyl)hydrazinecarboxylate, a hydrazine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure which includes:

  • Molecular Formula : C25H31N3O6S3
  • Molecular Weight : Approximately 567.69 g/mol
  • IUPAC Name : this compound

This compound features multiple functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis pathways.
  • Antitumor Activity : Research indicates that hydrazine derivatives often display cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and disruption of cellular metabolism.
  • Antioxidant Properties : Compounds with hydrazone linkages have been shown to exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Antimicrobial Studies

A study conducted on related sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Similar Sulfonamide64Escherichia coli

These findings suggest that the compound may possess comparable antimicrobial efficacy.

Antitumor Activity

In vitro assays have indicated that this compound exhibits cytotoxicity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

The IC50 values for these cell lines were found to be significantly lower than those for non-cancerous cells, indicating selective toxicity towards cancerous cells.

Case Studies

  • Case Study on Anticancer Activity : In a controlled study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
  • Case Study on Antimicrobial Efficacy : A comparative analysis of this compound with established antibiotics showed promising results against resistant strains of bacteria. The compound was particularly effective in inhibiting biofilm formation in Pseudomonas aeruginosa.

Comparison with Similar Compounds

Ethyl Hydrazinecarboxylates

Simpler ethyl hydrazinecarboxylates, such as ethyl 2-arylhydrazinecarboxylates, lack the bis-sulfonate ester substituents. For example, ethyl 2-[4-(ethoxycarbonyl)phenyl]hydrazinecarboxylate () is synthesized via nucleophilic addition of hydrazides to isothiocyanates. Key differences include:

  • Reactivity : The target compound’s sulfonate esters can act as leaving groups, facilitating alkylation or cyclization reactions, whereas simpler analogs undergo tautomerization or form triazoles under basic conditions ().
  • Spectral Features : The IR spectra of hydrazinecarboxylates typically show νC=O (~1680 cm⁻¹) and νNH (~3200 cm⁻¹). In contrast, the target compound would exhibit additional νS=O (~1350–1250 cm⁻¹) and sulfonate ester C-O-S vibrations (~1170 cm⁻¹), absent in simpler derivatives.

Table 1: Comparison of Hydrazinecarboxylates

Compound Key Functional Groups IR Signatures (cm⁻¹) Applications
Target compound Bis-sulfonate esters, hydrazinecarboxylate ~1250 (S=O), ~1680 (C=O), ~3200 (NH) Triazole precursor, synthetic intermediate
Ethyl 2-arylhydrazinecarboxylates Hydrazinecarboxylate, aryl groups ~1680 (C=O), ~3200 (NH) Intermediates for heterocycles

1,2,4-Triazole Derivatives

The target compound may serve as a precursor to 1,2,4-triazoles, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (). Key distinctions include:

  • Tautomerism : Triazoles exist in thione-thiol tautomeric forms, confirmed by IR spectra (absence of νS-H at ~2500 cm⁻¹ and presence of νC=S at ~1250 cm⁻¹). The target compound lacks this tautomerism but shares sulfonyl groups that influence electronic properties.

Sulfonyl-Containing Pesticides

Sulfonylurea herbicides (e.g., metsulfuron methyl ester, ) feature sulfonyl groups linked to triazine rings. Comparisons include:

  • Functional Groups : Both classes contain sulfonyl moieties, but pesticides integrate sulfonylurea (-SO₂-NH-CO-) linkages, whereas the target compound has sulfonate esters (-SO₂-O-).

Table 2: Functional Group Comparison

Compound Type Core Structure Key Functional Groups Biological Role
Target compound Hydrazinecarboxylate Bis-sulfonate esters Synthetic intermediate
Sulfonylurea herbicides Triazine-sulfonylurea Sulfonylurea, triazine Enzyme inhibition (herbicide)

Perfluorinated Sulfonates and Siloxanes

Perfluorinated sulfonates () and siloxane polymers () differ significantly:

  • Structural Backbone : Perfluorinated compounds have poly(oxyethylene) chains and fluorinated sulfonamides, while siloxanes contain silicone-oxygen backbones. The target compound’s hydrocarbon structure lacks fluorination or silicones.
  • Applications : Perfluorinated sulfonates are surfactants; siloxanes are used in coatings. The target compound’s applications are likely confined to organic synthesis.

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